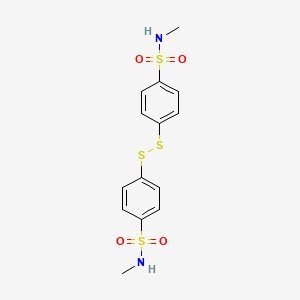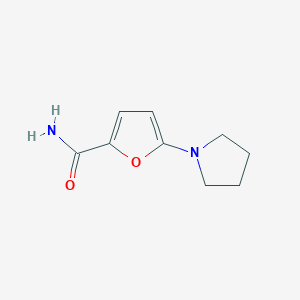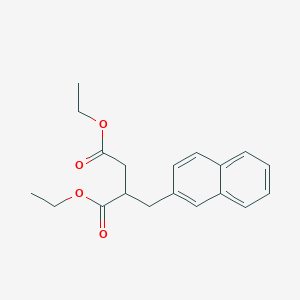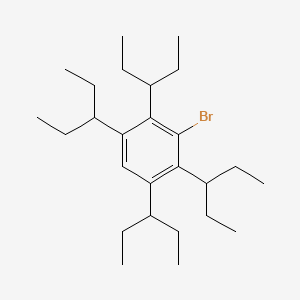
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene is a brominated derivative of benzene. This compound is characterized by the presence of a bromine atom and four pentan-3-yl groups attached to the benzene ring. The molecular formula for this compound is C26H43Br, and it has a significant molecular weight due to the presence of the bromine atom and the bulky pentan-3-yl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene typically involves the bromination of 1,2,4,5-tetra(pentan-3-yl)benzene. This can be achieved through an electrophilic aromatic substitution reaction where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while oxidation with KMnO4 can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene involves its interaction with molecular targets through its bromine atom and pentan-3-yl groups. The bromine atom can participate in electrophilic interactions, while the pentan-3-yl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1,2,4,5-tetramethylbenzene: Similar structure but with methyl groups instead of pentan-3-yl groups.
1-Bromo-2,3,5,6-tetramethylbenzene: Another brominated benzene derivative with different substitution pattern.
3-Bromo-1,2,4,5-tetraethylbenzene: Contains ethyl groups instead of pentan-3-yl groups.
Uniqueness
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene is unique due to the presence of bulky pentan-3-yl groups, which can significantly influence its chemical reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its behavior in various chemical reactions.
Eigenschaften
CAS-Nummer |
825644-09-5 |
|---|---|
Molekularformel |
C26H45Br |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
3-bromo-1,2,4,5-tetra(pentan-3-yl)benzene |
InChI |
InChI=1S/C26H45Br/c1-9-18(10-2)22-17-23(19(11-3)12-4)25(21(15-7)16-8)26(27)24(22)20(13-5)14-6/h17-21H,9-16H2,1-8H3 |
InChI-Schlüssel |
BQQYGQKIMFBHQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1=CC(=C(C(=C1C(CC)CC)Br)C(CC)CC)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
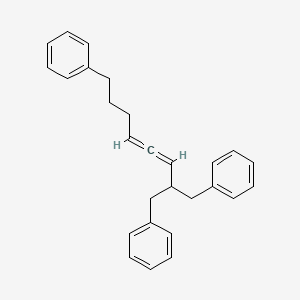

![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
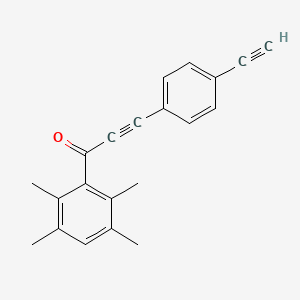
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)

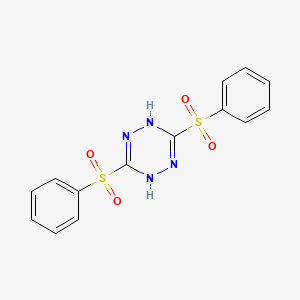
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)

